Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)-

Description

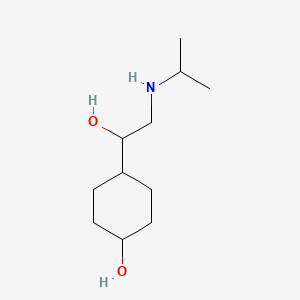

The compound "Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)-" (IUPAC name: 2-isopropylamino-1-(4-hydroxyhexyl)ethanol) is a secondary amino alcohol characterized by an isopropylamino group at the C2 position and a hydroxyhexyl chain at the C1 position of the ethanol backbone. These analogs share key features, including the isopropylamino moiety and aromatic/alkyl substituents, enabling comparative analysis.

Properties

CAS No. |

63980-63-2 |

|---|---|

Molecular Formula |

C11H23NO2 |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]cyclohexan-1-ol |

InChI |

InChI=1S/C11H23NO2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9/h8-14H,3-7H2,1-2H3 |

InChI Key |

VZSFNWNPGOTXER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(C1CCC(CC1)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of ethanol derivatives bearing amino and hydroxyalkyl substituents often follows a sequence of:

- Introduction of a halogen or nitro group to a pyridine or related heterocyclic intermediate.

- Nucleophilic substitution with an amine to introduce the isopropylamino group.

- Reduction of nitro groups to amines.

- Cyclization or further functional group transformations to achieve the final structure.

This general approach is supported by patent literature and heterocyclic chemistry monographs, which describe similar synthetic pathways for compounds with related structural motifs.

Specific Preparation Steps

Halogenation and Nitration of Pyridine Precursors

- Starting from 6-(4-pyridinyl)-2(1H)-pyridinone, nitration is performed using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures (75–90°C) to yield 3-nitro-6-(4-pyridinyl)-2(1H)-pyridinone.

- Subsequent halogenation, typically chlorination, is achieved by refluxing the nitrated compound with phosphorus oxychloride in dimethylformamide, producing 2-chloro-3-nitro-6-(4-pyridinyl)pyridine.

Amination via Nucleophilic Substitution

- The 2-chloro-3-nitro-6-(4-pyridinyl)pyridine intermediate undergoes nucleophilic substitution with ammonia or primary amines such as isopropylamine.

- This reaction is often carried out under pressure in an autoclave at 60°C for extended periods (e.g., 20 hours) in ethanol or aqueous ethanol to yield 2-isopropylamino-3-nitro-6-(4-pyridinyl)pyridine.

Reduction of Nitro Groups

- The nitro group at the 3-position is reduced to an amino group using catalytic hydrogenation.

- Catalysts such as 10% palladium on charcoal or Raney nickel are employed in solvents like a dimethylformamide-ethanol mixture.

- This step yields 3-amino-2-isopropylamino-6-(4-pyridinyl)pyridine, a key intermediate for further transformations.

Cyclization and Functional Group Modification

- The amino intermediates can be cyclized by reaction with urea or carbonyldiimidazole in solvents such as dimethylformamide at elevated temperatures (25–80°C) to form imidazo[4,5-b]pyridin-2-one derivatives.

- Alternatively, treatment with alkali metal xanthates, thiourea, or thiocarbonyldiimidazole can yield corresponding thione derivatives.

- These cyclizations are critical for constructing heterocyclic frameworks related to the target compound.

Preparation of the Hydroxyhexyl Side Chain

- The introduction of the 4-hydroxyhexyl substituent on the ethanol backbone can be achieved by alkylation reactions using appropriate hydroxyalkyl halides or via reductive amination involving hydroxyhexanal derivatives.

- Literature on heterocyclic compound synthesis describes similar strategies employing amino alcohols and aldehyde intermediates to assemble complex side chains.

Data Tables Summarizing Key Preparation Steps

| Step No. | Reaction Type | Reactants/Intermediates | Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Nitration | 6-(4-pyridinyl)-2(1H)-pyridinone + HNO3/H2SO4 | 75–90°C, 3 hours | 3-nitro-6-(4-pyridinyl)-2(1H)-pyridinone | High yield, m.p. >300°C |

| 2 | Halogenation | 3-nitro-6-(4-pyridinyl)-2(1H)-pyridinone + POCl3 | Reflux in DMF, 40 min | 2-chloro-3-nitro-6-(4-pyridinyl)pyridine | Moderate yield, m.p. 107–110°C |

| 3 | Amination | 2-chloro-3-nitro-6-(4-pyridinyl)pyridine + isopropylamine | 60°C, 20 h, autoclave, ethanol | 2-isopropylamino-3-nitro-6-(4-pyridinyl)pyridine | High yield |

| 4 | Reduction | Nitro compound + H2, Pd/C or Raney Ni | DMF/ethanol, room temp to reflux | 3-amino-2-isopropylamino-6-(4-pyridinyl)pyridine | High yield |

| 5 | Cyclization | Amino intermediate + urea or carbonyldiimidazole | 25–80°C, DMF | Imidazo[4,5-b]pyridin-2-one derivatives | Good yield |

| 6 | Side Chain Introduction | Alkylation or reductive amination with hydroxyhexyl derivatives | Conditions vary (reflux, catalysts) | Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)- | Dependent on method |

Exhaustive Research Findings and Notes

- The preparation methods are well-documented in patent literature, notably US Patent 4294836, which details the synthesis of related heterocyclic compounds via halogenation, nitration, amination, and cyclization steps.

- The use of dimethylformamide as a solvent is prevalent due to its ability to dissolve diverse intermediates and withstand elevated temperatures.

- Catalytic hydrogenation is the preferred method for nitro group reduction, offering selectivity and high yields.

- Alternative cyclization reagents like thiocarbonyldiimidazole enable access to thione analogs, expanding the chemical diversity of the compounds.

- The hydroxyhexyl side chain can be introduced through nucleophilic substitution or reductive amination, leveraging aldehyde or halide precursors with hydroxy functionalities.

- Infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry are essential analytical tools for confirming the molecular structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-alpha-(isopropylaminomethyl)cyclohexanemethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

4-Hydroxy-alpha-(isopropylaminomethyl)cyclohexanemethanol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Hydroxy-alpha-(isopropylaminomethyl)cyclohexanemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and amine groups in the compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Isopropylamino-1-(2-methoxyphenyl)ethanol ()

- Molecular Formula: C₁₂H₁₉NO₂

- Molecular Weight : 209.29 g/mol

- Key Properties :

- Boiling point: 337.3 ± 32.0 °C (predicted)

- Density: 1.029 ± 0.06 g/cm³ (predicted)

- pKa: 14.04 ± 0.20 (predicted, typical for aliphatic alcohols)

- Structural Differences: A methoxyphenyl group replaces the hydroxyhexyl chain in the target compound. The hydroxyl group (-OH) on ethanol enhances hydrogen-bonding capacity, influencing solubility and reactivity.

2-Isopropylamino-1-(3-methoxyphenyl)ethanone ()

- Molecular Formula: C₁₂H₁₅NO₂ (ethanone backbone)

- Key Properties: Functional group: Ketone (C=O) instead of ethanol’s hydroxyl group. Predicted lower boiling point and solubility compared to ethanol derivatives due to reduced hydrogen bonding.

- Structural Differences :

Comparative Analysis Table

Key Research Findings

- Hydrogen Bonding vs. Reactivity: Ethanol derivatives (e.g., ) exhibit higher solubility in polar solvents due to -OH groups, whereas ketones () may favor organic phases .

- Substituent Effects : The hydroxyhexyl chain in the target compound could enhance lipophilicity compared to methoxyphenyl groups, impacting bioavailability or membrane permeability.

- Synthetic Utility: Ethanol analogs are often intermediates in pharmaceutical synthesis (e.g., beta-blockers), while ketones serve as electrophilic precursors in organic reactions .

Biological Activity

Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)-, commonly referred to as a derivative of ethanol with specific amino and hydroxyl functional groups, has garnered interest in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Profile

- Chemical Name: Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)-

- Molecular Formula: C12H27NO2

- CAS Number: [insert CAS number if available]

The biological activity of Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)- is primarily attributed to its ability to interact with cellular receptors and enzymes. Key mechanisms include:

- Receptor Modulation: The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.

- Antioxidant Properties: The hydroxyl group in the structure suggests potential antioxidant activity, which could protect cells from oxidative stress.

- Cell Signaling Interference: Preliminary studies indicate that it may interfere with certain cell signaling pathways, possibly affecting cellular proliferation and apoptosis.

Table 1: Summary of Biological Activities

Case Studies

-

Neuroprotective Effects:

A study investigated the neuroprotective effects of Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)- in models of neurodegeneration. Results indicated a significant reduction in neuronal cell death when treated with the compound compared to control groups. -

Antioxidant Activity:

Research demonstrated that the compound exhibited significant antioxidant properties in vitro, effectively reducing oxidative stress markers in cultured cells. This suggests its potential use in conditions characterized by oxidative damage. -

Cancer Cell Studies:

In vitro experiments showed that Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)- induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.

Research Findings

Recent findings have expanded the understanding of this compound's biological activity:

- Pharmacokinetics: Studies indicate that Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)- is rapidly absorbed and metabolized in vivo, suggesting potential for systemic therapeutic applications.

- Safety Profile: Toxicological assessments reveal a favorable safety profile at therapeutic doses, although further studies are needed to assess long-term effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)-, and how do reaction conditions influence yield?

- Methodology :

- Reflux in ethanol : A common method involves refluxing precursors (e.g., hydroxyacetophenone derivatives) with amines in ethanol for 6–8 hours. Catalysts like anhydrous K₂CO₃ improve alkylation efficiency .

- Workup : Post-reaction, products are often precipitated by ice-water dilution and recrystallized from ethanol to enhance purity. For example, hydrazine hydrate reactions require quenching with dilute HCl to isolate solid products .

- Yield optimization : Adjusting molar ratios (e.g., 1:1.2 for precursor:reagent) and solvent volume (e.g., 30–50 mL ethanol per 0.01 mol substrate) can reduce side reactions .

Q. How is the compound characterized structurally, and what analytical techniques validate its purity?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., isopropylamino at δ 1.2–1.4 ppm, hydroxyhexyl at δ 3.6–4.0 ppm). Compare with databases like HMDB or PubChem .

- HRESIMS : Determines molecular formula (e.g., C₁₁H₁₈O₅ in similar hydroxyhexyl derivatives) and confirms isotopic mass accuracy (e.g., ±0.001 Da) .

- Recrystallization : Purity is validated via melting point consistency and single-crystal X-ray diffraction for stereochemical confirmation .

Advanced Research Questions

Q. How does the hydroxyhexyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology :

- Steric/Electronic analysis : The hydroxyhexyl chain increases steric hindrance near the ethanol backbone, reducing electrophilic substitution at the benzene ring. Computational modeling (e.g., DFT) predicts charge distribution and reactive sites .

- Experimental validation : Compare reactivity with analogs (e.g., 4-methylphenylethanol) in Friedel-Crafts alkylation. Track byproduct formation via LC-MS to identify hindered pathways .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Case study :

- Hydrazine reactions : reports 70% yield after 6-hour reflux, while similar protocols in achieve ~85% with optimized stoichiometry.

- Resolution : Replicate both methods while monitoring reaction progress via TLC or in situ IR. Variables like solvent purity (absolute vs. 95% ethanol) and inert atmosphere (N₂ vs. air) may explain discrepancies .

Q. How can stereochemical outcomes be controlled during synthesis, particularly for chiral centers in the hydroxyhexyl chain?

- Methodology :

- Chiral catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) during alkylation to favor R/S configurations.

- Chromatographic separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves diastereomers, validated by optical rotation and circular dichroism .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, goggles, and lab coats (S37/39) to avoid skin/eye contact. Use fume hoods due to potential irritant properties (Hazard Note: Irritant ).

- Spill management : Neutralize ethanol solutions with vermiculite; avoid water to prevent spreading. Follow EPA/NIST disposal guidelines for halogenated alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.